8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
CAS No.: 1408076-39-0
Cat. No.: VC2585260
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1408076-39-0 |
|---|---|
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
| Standard InChI | InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3 |
| Standard InChI Key | SJGXXUBCKFNNGB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2 |
Introduction
Structural Information
Basic Identity and Nomenclature
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane is an organic compound with the IUPAC name tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate . It is registered with CAS Number 1408076-39-0 . The compound features a distinctive bicyclic framework with a protected nitrogen atom, which contributes to its utility in chemical synthesis.
Molecular Composition
The compound has a molecular formula of C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol . This composition reflects its structure, which includes a carbonyl group and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen within the azabicyclo[3.2.1]octane framework.
Structural Representations
Various chemical notations are used to represent this compound:
The structural representations illustrate the spatial arrangement of atoms, which is crucial for understanding the compound's reactivity and potential applications.
Physical Properties
Collision Cross Section Data
Mass spectrometry analysis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane has generated predicted collision cross section (CCS) values for various adducts, as shown in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 226.14377 | 151.5 |
| [M+Na]⁺ | 248.12571 | 159.5 |
| [M+NH₄]⁺ | 243.17031 | 158.7 |
| [M+K]⁺ | 264.09965 | 157.3 |
| [M-H]⁻ | 224.12921 | 149.7 |
| [M+Na-2H]⁻ | 246.11116 | 151.5 |
| [M]⁺ | 225.13594 | 151.8 |
| [M]⁻ | 225.13704 | 151.8 |
These CCS values provide important analytical data for compound identification and characterization in mass spectrometry-based analyses .
Synthetic Approaches
General Synthesis Strategy
The synthesis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane typically involves a strategic approach aimed at constructing the bicyclic framework with specific functional groups. The general synthetic pathway often includes:
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Construction of the azabicyclo[3.2.1]octane skeleton
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Protection of the nitrogen atom with a Boc (tert-butoxycarbonyl) group
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Oxidation reactions to introduce the oxo (carbonyl) group at the 2-position
This sequential approach allows for the controlled assembly of the complex molecular structure with specific stereochemistry.
Applications in Research and Development
Pharmaceutical Applications
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane serves as an important intermediate in pharmaceutical research and development. Its applications include:
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As a building block in the synthesis of complex pharmaceutical compounds
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In the development of compounds targeting the central nervous system
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As a component in protein degrader building blocks, a growing area in drug discovery
The unique structural features of this compound make it particularly valuable for creating molecules with specific three-dimensional arrangements, which is crucial for targeted biological activity.
Organic Synthesis
In organic chemistry research, the compound functions as a versatile intermediate that enables:
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The construction of complex molecular architectures
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Structure-activity relationship studies in medicinal chemistry
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Exploration of novel synthetic methodologies
The presence of both the Boc protecting group and the carbonyl functionality provides multiple reactive sites for further chemical transformations, enhancing its utility in synthetic organic chemistry.
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